molecular formula C11H10FN3O B13181072 N-(3-fluorobenzyl)-1H-imidazole-1-carboxamide

N-(3-fluorobenzyl)-1H-imidazole-1-carboxamide

Cat. No.: B13181072
M. Wt: 219.21 g/mol
InChI Key: AUAPPSNYKSWORN-UHFFFAOYSA-N
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Description

N-(3-fluorobenzyl)-1H-imidazole-1-carboxamide: is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to the nitrogen atom of the imidazole ring, and a carboxamide group at the 1-position of the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorobenzyl)-1H-imidazole-1-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 3-fluorobenzylamine with imidazole-1-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(3-fluorobenzyl)-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(3-fluorobenzyl)-1H-imidazole-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-fluorobenzyl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme or receptor, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

  • N-(3-chlorobenzyl)-1H-imidazole-1-carboxamide
  • N-(3-bromobenzyl)-1H-imidazole-1-carboxamide
  • N-(3-methylbenzyl)-1H-imidazole-1-carboxamide

Comparison: N-(3-fluorobenzyl)-1H-imidazole-1-carboxamide is unique due to the presence of the fluorine atom in the benzyl group, which can influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, potentially leading to improved pharmacokinetic properties .

Properties

Molecular Formula

C11H10FN3O

Molecular Weight

219.21 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]imidazole-1-carboxamide

InChI

InChI=1S/C11H10FN3O/c12-10-3-1-2-9(6-10)7-14-11(16)15-5-4-13-8-15/h1-6,8H,7H2,(H,14,16)

InChI Key

AUAPPSNYKSWORN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CNC(=O)N2C=CN=C2

Origin of Product

United States

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